
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one is a synthetic organic compound that belongs to the class of substituted phenyl ethanones This compound is characterized by the presence of an amino group, dichloro-substituted phenyl ring, and a hydroxycyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one typically involves multi-step organic reactions. One possible route includes:
Nitration: Starting with a phenyl ring, nitration can introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Halogenation: Chlorine atoms are introduced via halogenation reactions using reagents like chlorine gas or N-chlorosuccinimide.
Amination: The hydroxycyclohexyl group is introduced through an amination reaction, where the amino group reacts with a cyclohexanone derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ketone group back to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or alcohol derivative.
Substitution: Formation of substituted phenyl ethanones with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one involves its interaction with specific molecular targets. The amino and hydroxy groups may form hydrogen bonds with enzymes or receptors, altering their activity. The dichloro-substituted phenyl ring may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxyphenyl)amino)ethan-1-one: Similar structure but with a hydroxyphenyl group instead of a hydroxycyclohexyl group.
1-(4-Amino-3,5-dichlorophenyl)-2-((4-methoxycyclohexyl)amino)ethan-1-one: Similar structure but with a methoxycyclohexyl group instead of a hydroxycyclohexyl group.
Uniqueness
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one is unique due to the presence of both a hydroxycyclohexyl group and a dichloro-substituted phenyl ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H18Cl2N2O2 |
|---|---|
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
1-(4-amino-3,5-dichlorophenyl)-2-[(4-hydroxycyclohexyl)amino]ethanone |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,18-19H,1-4,7,17H2 |
InChI-Schlüssel |
KMUUOPJIVQOZLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NCC(=O)C2=CC(=C(C(=C2)Cl)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


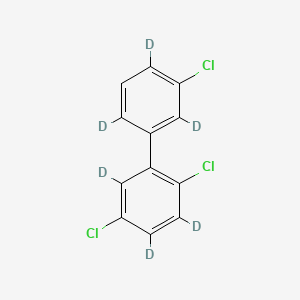
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
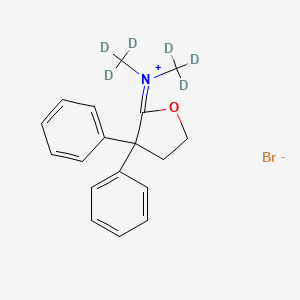
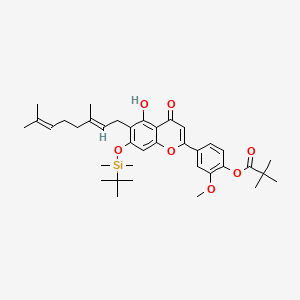

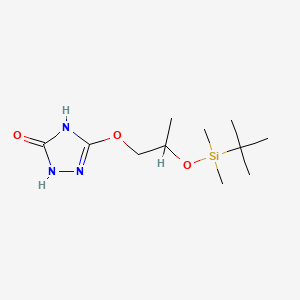
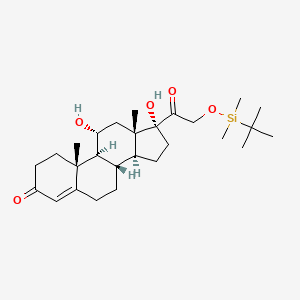
![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)
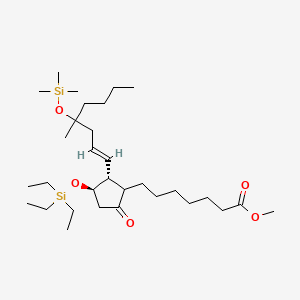
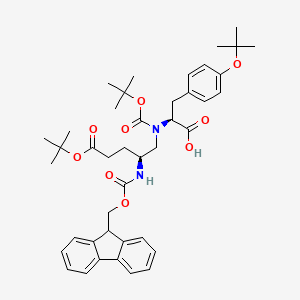
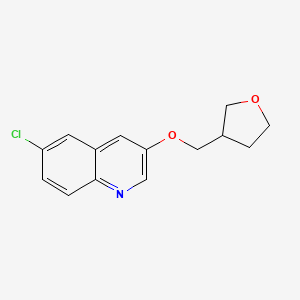
![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
